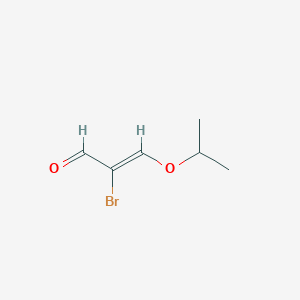
2-Bromo-3-isopropoxypropenal
Übersicht
Beschreibung
2-Bromo-3-isopropoxypropenal is a chemical compound with the CAS Number: 155272-73-4 . It has a molecular weight of 193.04 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-isopropoxypropenal consists of a propenal group (a three-carbon chain with a double bond at the end), an isopropoxy group (an isopropyl group attached to an oxygen atom), and a bromine atom . The exact arrangement of these groups in the molecule would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis
2-Bromo-3-isopropoxypropenal is a liquid at room temperature . It should be stored in a freezer . The compound is shipped with an ice pack .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis : 2-Amino-1,1,3-tricyano-3-bromopropene, derived from bromination of malononitrile dimer, is used in creating a variety of heterocyclic compounds like pyridazine, oxazine, pyrrole, and pyrroloquinazoline derivatives. These compounds have potential applications in pharmaceuticals and materials science (El‐Din, 2003).
Domino Transformations in Organic Chemistry : 2-Bromo-3-arylpropenyl trifluoromethyl ketones undergo aza-Michael/hydroxyalkylation reactions triggered by secondary amines, leading to the formation of indenols. These transformations have implications in synthetic organic chemistry and drug development (Rulev et al., 2007).
Protecting Group in Organic Synthesis : 3-Bromo-2-(tetrahydropyran-2-yloxy)propene acts as a masked acetonyl bromide, a protecting group in organic synthesis. This compound is useful in the preparation of various organic molecules (Horning et al., 1970).
Solvolysis and Solvent Participation : The solvolysis of tertiary bromoalkanes, including 2-bromo-2-methylpropane and related compounds, demonstrates the significant role of nucleophilic solvent participation. This research aids in understanding reaction mechanisms in organic chemistry (Liu et al., 2009).
Antiparasitic Activity : Certain derivatives like 1-(4-bromo-2-thienyl)-2-nitropropene exhibit in vitro activity against Trypanosoma cruzi, a parasite responsible for Chagas disease. This finding is significant in the field of medicinal chemistry and tropical medicine (Herrera et al., 2009).
Pharmacological Characterization : Δ2-isoxazoline derivatives, including those structurally related to bromo compounds, have been evaluated for their binding affinity to β-adrenergic receptors. This research is crucial in developing new therapeutic agents (Conti et al., 1998).
Safety and Hazards
The safety information for 2-Bromo-3-isopropoxypropenal indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, H335 . These codes correspond to specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement is P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) .
Eigenschaften
IUPAC Name |
(Z)-2-bromo-3-propan-2-yloxyprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-5(2)9-4-6(7)3-8/h3-5H,1-2H3/b6-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDIXJKWUCLMJK-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC=C(C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O/C=C(/C=O)\Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine](/img/structure/B3243135.png)
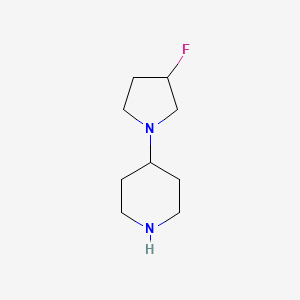
![Ethyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B3243142.png)
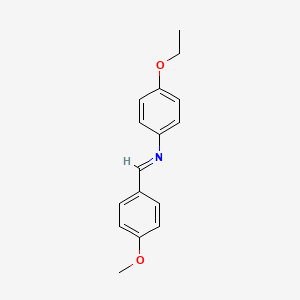

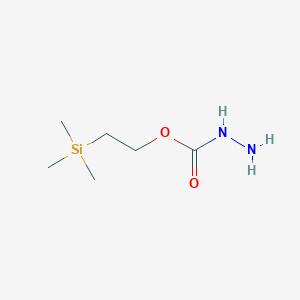
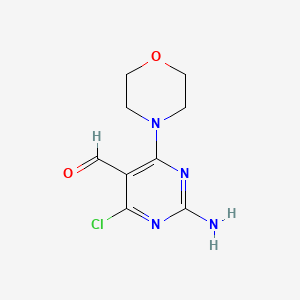
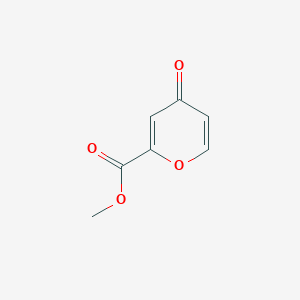
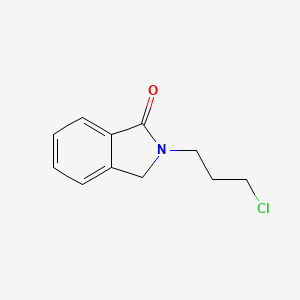

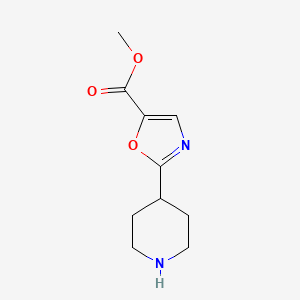
![Pyrazolo[1,5-a]pyridin-7-amine](/img/structure/B3243227.png)